4-(2-Acetoxyphenyl)-2-bromo-1-butene

Beschreibung

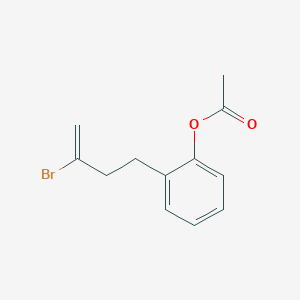

4-(2-Acetoxyphenyl)-2-bromo-1-butene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, a bromine atom on the second carbon of a butene chain, and a phenyl group on the fourth carbon

Eigenschaften

IUPAC Name |

[2-(3-bromobut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXQEAROKJEYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641190 | |

| Record name | 2-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-76-4 | |

| Record name | 2-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyphenyl)-2-bromo-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(2-acetoxyphenyl)-1-butene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Acetoxyphenyl)-2-bromo-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.

Oxidation Reactions: The acetoxy group can be hydrolyzed to form the corresponding phenol, which can further undergo oxidation to quinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Elimination: Strong bases such as sodium hydride or potassium hydroxide in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Formation of 4-(2-acetoxyphenyl)-2-alkoxy-1-butene or 4-(2-acetoxyphenyl)-2-amino-1-butene.

Elimination: Formation of 4-(2-acetoxyphenyl)-1,3-butadiene.

Oxidation: Formation of 4-(2-hydroxyphenyl)-2-bromo-1-butene or 4-(2-quinonyl)-2-bromo-1-butene.

Wissenschaftliche Forschungsanwendungen

4-(2-Acetoxyphenyl)-2-bromo-1-butene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound can be used to study the effects of brominated phenyl derivatives on biological systems.

Wirkmechanismus

The mechanism of action of 4-(2-Acetoxyphenyl)-2-bromo-1-butene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the acetoxy group can undergo hydrolysis to form reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Acetoxyphenyl)-1-butene: Lacks the bromine atom, making it less reactive in substitution reactions.

4-(2-Hydroxyphenyl)-2-bromo-1-butene: The hydroxy group provides different reactivity compared to the acetoxy group.

4-(2-Acetoxyphenyl)-2-chloro-1-butene: Chlorine atom instead of bromine, leading to different reactivity and selectivity in reactions.

Uniqueness

4-(2-Acetoxyphenyl)-2-bromo-1-butene is unique due to the combination of the acetoxy group and the bromine atom, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.

Biologische Aktivität

4-(2-Acetoxyphenyl)-2-bromo-1-butene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. The acetoxy group can hydrolyze in physiological conditions, potentially releasing acetic acid, which may contribute to its antimicrobial effects. Additionally, the bromo substituent may enhance the compound's reactivity towards nucleophilic sites in proteins and enzymes, leading to inhibition of their function.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against a range of bacterial strains. For instance:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria.

Anticancer Activity

Recent research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the activation of caspases, which are critical for apoptosis, as well as disruption of cell cycle progression.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, with an observed tumor growth inhibition (TGI) rate of approximately 65% over four weeks. This suggests that the compound may have therapeutic potential in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.